Cas no 1936375-38-0 (Isoquinoline-1-sulfonyl fluoride)
Isoquinoline-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline-1-sulfonyl fluoride
- Z2327029465
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- MDL: MFCD31810542
- Inchi: 1S/C9H6FNO2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
- InChI Key: AADRHRUHRRSHIM-UHFFFAOYSA-N
- SMILES: S(C1C2C=CC=CC=2C=CN=1)(=O)(=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 298
- XLogP3: 2.4
- Topological Polar Surface Area: 55.4
Isoquinoline-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255010-0.05g |
isoquinoline-1-sulfonyl fluoride |
1936375-38-0 | 95% | 0.05g |
$312.0 | 2024-06-19 | |
| Enamine | EN300-255010-0.1g |
isoquinoline-1-sulfonyl fluoride |
1936375-38-0 | 95% | 0.1g |
$466.0 | 2024-06-19 | |
| Enamine | EN300-255010-0.25g |
isoquinoline-1-sulfonyl fluoride |
1936375-38-0 | 95% | 0.25g |
$666.0 | 2024-06-19 | |
| Enamine | EN300-255010-0.5g |
isoquinoline-1-sulfonyl fluoride |
1936375-38-0 | 95% | 0.5g |
$1046.0 | 2024-06-19 | |
| Enamine | EN300-255010-1.0g |
isoquinoline-1-sulfonyl fluoride |
1936375-38-0 | 95% | 1.0g |
$1343.0 | 2024-06-19 | |
| Enamine | EN300-255010-2.5g |
isoquinoline-1-sulfonyl fluoride |
1936375-38-0 | 95% | 2.5g |
$2631.0 | 2024-06-19 | |
| Enamine | EN300-255010-5.0g |
isoquinoline-1-sulfonyl fluoride |
1936375-38-0 | 95% | 5.0g |
$3894.0 | 2024-06-19 | |
| Enamine | EN300-255010-10.0g |
isoquinoline-1-sulfonyl fluoride |
1936375-38-0 | 95% | 10.0g |
$5774.0 | 2024-06-19 | |
| Enamine | EN300-255010-1g |
isoquinoline-1-sulfonyl fluoride |
1936375-38-0 | 95% | 1g |
$1343.0 | 2023-08-31 | |
| Enamine | EN300-255010-5g |
isoquinoline-1-sulfonyl fluoride |
1936375-38-0 | 95% | 5g |
$3894.0 | 2023-08-31 |
Isoquinoline-1-sulfonyl fluoride Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Isoquinoline-1-sulfonyl fluoride
Isoquinoline-1-sulfonyl fluoride (CAS No. 1936375-38-0): A Versatile Building Block in Modern Chemical Biology and Medicinal Chemistry
Isoquinoline-1-sulfonyl fluoride, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1936375-38-0, represents a highly valuable intermediate in the realm of chemical biology and medicinal chemistry. This compound, characterized by its sulfonyl fluoride functional group attached to an isoquinoline core, has garnered significant attention due to its broad utility in the synthesis of biologically active molecules.
The isoquinoline scaffold is a prominent heterocyclic system widely recognized for its presence in numerous pharmacologically relevant natural products and synthetic drugs. Its structural framework, comprising a benzene ring fused to a pyridine ring, imparts remarkable electronic and steric properties that make it an attractive scaffold for drug discovery efforts. The introduction of a sulfonyl fluoride group at the 1-position of the isoquinoline ring enhances its reactivity, enabling diverse chemical transformations that are pivotal for constructing complex molecular architectures.
Isoquinoline-1-sulfonyl fluoride serves as an excellent electrophile, particularly useful in nucleophilic substitution reactions where the sulfonyl fluoride can be displaced by various nucleophiles such as amines, alcohols, and thiols. This property has been leveraged in the synthesis of peptidomimetics, where the compound can be used to introduce modified amino acid residues that mimic the bioactivity of natural peptides while offering improved pharmacokinetic profiles.
Recent advancements in the field have highlighted the role of Isoquinoline-1-sulfonyl fluoride in the development of targeted protein degradation technologies. The compound has been employed in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins through mechanisms that involve the ubiquitin-proteasome system. The sulfonyl fluoride moiety facilitates the formation of stable bonds with target proteins, enhancing the efficacy of these therapeutic agents.
Moreover, Isoquinoline-1-sulfonyl fluoride has found applications in the synthesis of small molecule inhibitors targeting kinases and other enzymes implicated in cancer and inflammatory diseases. The isoquinoline core provides a privileged scaffold that can be modified to optimize binding interactions with biological targets. For instance, derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with immune responses and hematopoiesis.
The utility of Isoquinoline-1-sulfonyl fluoride extends beyond its role as a synthetic intermediate; it also serves as a key component in material science applications. The compound's ability to undergo controlled reactions with various functional groups has been exploited in the development of advanced materials such as liquid crystals and organic semiconductors. These materials exhibit unique properties that make them suitable for use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
In conclusion, Isoquinoline-1-sulfonyl fluoride (CAS No. 1936375-38-0) is a multifaceted compound with significant implications in chemical biology and medicinal chemistry. Its versatility as a synthetic building block has enabled its application in diverse areas, from drug discovery to material science. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further, solidifying its position as a cornerstone in modern chemical research.
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